![molecular formula C22H13F2N5OS B2494611 2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891128-45-3](/img/structure/B2494611.png)
2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide" involves the construction of [1,2,4]triazolo[4,3-b]pyridazine derivatives through methods such as replacement reactions, intramolecular oxidative N-N bond formation, and multicomponent approaches. For instance, Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives by replacing benzamidine compounds with a [1,2,4]triazolo[4,3-b]pyridazine moiety, aiming for antiproliferative activity rather than the original thrombin inhibitory and fibrinogen receptor antagonistic activities (Ilić et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class, including "this compound," can be elucidated using spectroscopic techniques and crystallography. Hamdi Hamid Sallam et al. (2021) synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and confirmed its structure using IR, NMR, LC-MS, and XRD techniques, highlighting the importance of such analytical methods for accurate molecular characterization (Hamdi Hamid Sallam et al., 2021).
Scientific Research Applications
Antiproliferative Activity
- A study investigated [1,2,4]triazolo[4,3-b]pyridazin derivatives for their antiproliferative activity. These compounds, including variants of the one , showed inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).
Synthesis and Structural Analysis
- Research focused on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of similar triazolo[4,3-b]pyridazine compounds. These studies provide insights into the molecular structure and potential pharmaceutical applications (Sallam et al., 2021).
Biological Activities
- Several studies have synthesized derivatives of triazolo[4,3-b]pyridazines and evaluated their antimicrobial and antifungal activities. These studies highlight the potential of these compounds in treating infections (Patel & Patel, 2015).
Antitumor Activity
- Some derivatives of the triazolo[4,3-b]pyridazine family have been studied for their antitumor activities. These compounds were found to be effective in inhibiting the growth of cancer cell lines, indicating their potential use in cancer therapy (Fares et al., 2014).
Mechanism of Action
Triazole ring
Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .Thiophene ring
Thiophene derivatives have been associated with various biological activities, including antiviral and anti-inflammatory effects . The presence of fluorine atoms in a molecule can enhance its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.Safety and Hazards
Future Directions
Given the wide range of pharmacological activities exhibited by 1,2,4-triazoles, this compound and its derivatives could be the subject of future research for the development of new drugs . In particular, the structure-activity relationship of this compound could be explored further to optimize its efficacy and selectivity .
Biochemical Analysis
Biochemical Properties
The compound 2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been found to interact with a variety of enzymes and receptors . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the compound due to its ability to form hydrogen bonds .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .
properties
IUPAC Name |
2,4-difluoro-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N5OS/c23-14-5-8-16(17(24)12-14)22(30)25-15-6-3-13(4-7-15)18-9-10-20-26-27-21(29(20)28-18)19-2-1-11-31-19/h1-12H,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMACNCVIJVOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2494529.png)
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)
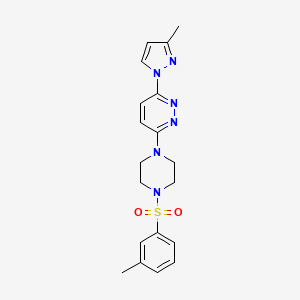
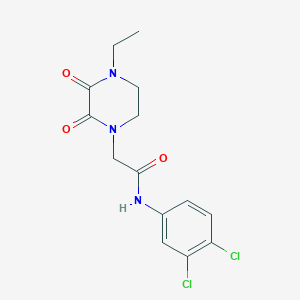
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

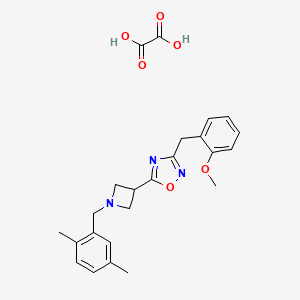
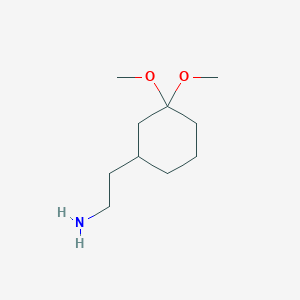
![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)

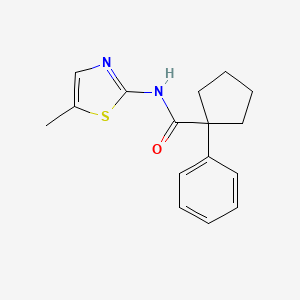

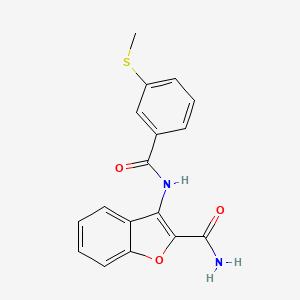
![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)